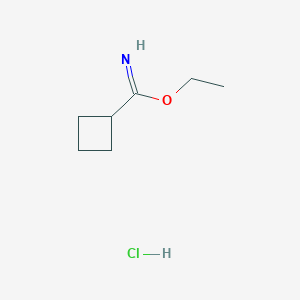

Ethyl cyclobutanecarbimidate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl cyclobutanecarbimidate hydrochloride is a chemical compound with the CAS Number: 854451-65-3 . It has a molecular weight of 163.65 and its IUPAC name is cyclobutylidene (ethoxy)methanamine hydrochloride .

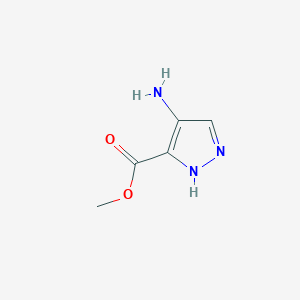

Molecular Structure Analysis

The InChI code for Ethyl cyclobutanecarbimidate hydrochloride is 1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

Ethyl cyclobutanecarbimidate hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Tandem Catalysis for Asymmetric Coupling

A study highlights the use of a cobalt catalyst to couple ethylene with enynes to produce chiral cyclobutanes. This process is significant as it transforms simple precursors into cyclobutanes, which are found in many biologically important natural products and pharmaceuticals. The cobalt-catalyzed route offers a method to form complex cyclobutanes with all-carbon quaternary centers, starting from inexpensive materials like 1,3-enynes and ethylene (Pagar & RajanBabu, 2018).

Bioactive Cyclobutane-Containing Alkaloids

Research on natural cyclobutane-containing alkaloids and synthetic compounds from terrestrial and marine species reveals over 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. This review underscores the importance of cyclobutane structures in developing therapeutic agents and their diverse biological activities (Dembitsky, 2007).

Cyclobutanes in Drug Candidates

Cyclobutanes are increasingly incorporated into medicinal chemistry due to their unique structural features and chemical inertness, contributing to favorable drug properties. Their application spans from preventing cis/trans-isomerization, replacing larger cyclic systems, to increasing metabolic stability, showcasing the versatility and importance of cyclobutane rings in drug design (van der Kolk et al., 2022).

Synthesis of Purine Nucleosides

The photochemical [2 + 2] cycloaddition of certain furanones to ethylene and acetylene has been utilized to synthesize purine cyclobutane and cyclobutene-fused nucleosides. These nucleoside analogues, containing a halogen atom, were developed to exhibit anti-HIV activity, highlighting the potential of cyclobutane derivatives in antiviral therapies (Flores et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

ethyl cyclobutanecarboximidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTYFGSBCOUVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cyclobutanecarbimidate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)

![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)